molecular formula C16H33NO4Si B13903178 tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

Cat. No.: B13903178
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-OLZOCXBDSA-N
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Description

Chemical Identity and Properties tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate (CAS: 2042661-73-2) is a heterocyclic building block with a molecular formula of C₁₆H₃₃NO₄Si and a molecular weight of 331.52 g/mol . The compound features a piperidine ring substituted with a hydroxyl group at the 5-position (R-configuration) and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the 3-position (S-configuration). The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection for the piperidine nitrogen, making it a versatile intermediate in organic synthesis .

Applications and Availability This compound is commercially available from suppliers such as Aladdin Scientific, Key Organics, and Advanced ChemBlocks, with purities ranging from 95% to 97% and prices varying between $346 (100 mg) and $1,728 (1 g) depending on the supplier .

Properties

Molecular Formula

C16H33NO4Si

Molecular Weight

331.52 g/mol

IUPAC Name

tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m1/s1

InChI Key

PUEAOZNPUCMJCE-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from stereochemically pure piperidine derivatives bearing hydroxyl groups,
  • Selective protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMSCl),
  • Introduction of the tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen,
  • Control of stereochemistry during protection and functional group transformations.

Stepwise Synthesis Overview

Starting Material Preparation

The synthesis often begins from (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate , which can be prepared or purchased as a chiral intermediate. This compound features a Boc-protected piperidine ring with a free hydroxyl group at the 3-position.

Hydroxyl Group Protection with tert-Butyldimethylsilyl Chloride (TBDMSCl)
  • The free hydroxyl group at the 3-position is selectively protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine .
  • The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature or slightly elevated temperatures (e.g., 25–40°C).
  • Imidazole acts as both a base and a nucleophilic catalyst to facilitate silylation.
  • The reaction proceeds with high yield (up to 97%) and stereochemical integrity is maintained.

Typical reaction conditions:

Reagent Amount (equiv.) Solvent Temperature Time Yield (%)
tert-Butyldimethylsilyl chloride (TBDMSCl) 1.1–1.3 equiv. Dichloromethane (DCM) 25–40 °C 12 h 90–97
Imidazole 1.1 equiv.
Purification
  • The crude silylated product is purified by column chromatography on silica gel using solvent mixtures such as cyclohexane/ethyl acetate or cyclohexane/acetone to separate the desired compound from side-products.
  • The purified product is typically obtained as a yellowish oil or solid depending on the scale and conditions.
Additional Hydroxyl Group and Stereochemical Control
  • The 5-hydroxy substituent is introduced or retained through careful stereochemical control during the synthetic sequence.
  • In some synthetic routes, selective deprotection and re-protection steps are employed to install the tert-butyldimethylsilyl group specifically at the 3-position while leaving the 5-hydroxy group free or protected differently.

Detailed Example from Patent Literature

A patented synthetic route (WO2016056031A1) describes a multi-step process relevant to the preparation of related piperidine derivatives with TBDMS protection:

Step Description Conditions and Reagents Yield / Notes
a) Reduction of α,β-unsaturated hydroxy ester to allyl alcohol LiBr or LiCl and NaBH4 in THF:water (1:1), ambient temperature High yield
b) Hydrogenation of allyl alcohol to saturated 1,5-diol Pd/C catalyst in methanol under hydrogen atmosphere Quantitative
c) Conversion to dimesylate compound Methanesulfonyl chloride and triethylamine Good yield
d) Cyclization by heating dimesylate with benzyl amine Neat benzyl amine, heat Cyclized product
e) Hydrogenation with Boc anhydride and Pd/C for N-debenzylation and Boc protection Pd/C, Boc anhydride N-Boc piperidine obtained
f) Deprotection with p-toluenesulfonic acid (PTSA) in methanol PTSA, methanol Target intermediate cis-piperidine 2,6-diol obtained
g) TBDMS protection of hydroxyl groups tert-Butyldimethylsilyl chloride and imidazole in DMF, 40°C, 12 h Formation of TBDMS-protected piperidine derivative
h) Selective deprotection of primary alcohol Acetic acid treatment Free primary alcohol obtained
i) Oxidation to hydroxypipecolic acid derivatives NaIO4, RuCl3 catalyst, CH3CN/CC14/H2O, room temperature, 30 min Hydroxypipecolic acid formed
j) Hydrochloride salt formation Heating in HCl at 70°C, 2 h Hydrochloride salt isolated

This sequence highlights the use of TBDMS protection at a late stage to secure hydroxyl groups selectively while maintaining stereochemistry.

Reaction Monitoring and Characterization

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress during silylation and mesylation steps.
  • Purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and melting point analysis.
  • HRMS data for TBDMS-protected intermediates typically show sodium adduct peaks consistent with the molecular formula (e.g., m/z [M + Na]+ = 356.1868 found 356.1864).

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents / Conditions Outcome / Product Yield (%) Reference
1 Hydroxyl protection tert-Butyldimethylsilyl chloride, imidazole, DCM, 25–40°C, 12 h tert-Butyl (3S)-3-[tert-butyldimethylsilyl]oxy-piperidine-1-carboxylate 90–97
2 Boc protection Boc anhydride, Pd/C hydrogenation Boc-protected piperidine derivative Quantitative
3 Mesylation and cyclization Methanesulfonyl chloride, triethylamine, benzyl amine, heat Cyclized piperidine intermediates Good
4 Selective deprotection Acetic acid treatment Free primary alcohol Moderate

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield a deprotected piperidine derivative .

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings for the compound tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate. However, based on the search results, here's what can be gathered:

Basic Information

  • Name: this compound .
  • CAS Registry Number: 2042661-73-2 .
  • Molecular Formula: C16H33NO4Si .
  • Molecular Weight: 331.53 , 331.52 .
  • Purity: Typically around 97% .
  • IUPAC Name: tert-butyl (3S,5R)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxypiperidine-1-carboxylate .
  • Synonyms: tert-butyl (3S, 5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate .

Potential Applications

  • Building Block: This chemical is categorized as a building block, specifically a heterocyclic building block, suggesting its use in the synthesis of more complex molecules .
  • Protection Chemistry: The presence of a tert-butyldimethylsilyl (TBS) group suggests it can be used as a protecting group in chemical synthesis . Silyl protecting groups are commonly used to protect alcohol functionalities during synthetic transformations.

Related Compounds

  • (3S,5R)-5-(2-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-1,1-DIMETHYLETHYL)-3-METHYLDIHYDRO-2(3H)-FURANONE: A similar compound with a modified silyl protecting group .
  • (2R,3S,4S,5R,6S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound featuring a tert-butyldimethylsilyl group, useful as protecting groups .

Safety and Usage

  • Restricted Use: Intended for professional manufacturing, research laboratories, and industrial/commercial use only . Not intended for medical or consumer use .

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The silyl and tert-butyl groups can protect reactive sites, allowing for selective reactions to occur. This selective reactivity is crucial in the synthesis of complex molecules and in the study of biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Features Reference
Target Compound 2042661-73-2 C₁₆H₃₃NO₄Si - 5R-hydroxy
- 3S-TBDMS-oxy
- 1-Boc
Dual hydroxyl/silyl protection; chiral centers at 3S and 5R
tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate 1860012-52-7 C₁₁H₂₂N₂O₂ - 3R-amino
- 5S-methyl
- 1-Boc
Amino and methyl substituents; lacks hydroxyl/silyl groups
(3S,5R)-tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 1240585-46-9 C₁₁H₁₉F₃N₂O₂ - 3S-amino
- 5R-CF₃
- 1-Boc
Trifluoromethyl group enhances lipophilicity
1-(tert-butyl) 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate 1246442-45-4 C₁₂H₂₁NO₅ - 5R-hydroxy
- 1-Boc
- 3-methyl ester
Dicarboxylate ester; single hydroxyl group
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ - 4R-phenyl
- 3S-carboxylic acid
- 1-Boc
Aromatic phenyl substituent; carboxylic acid functionality

Biological Activity

Tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and specific stereochemistry. Its molecular formula is C16_{16}H33_{33}NO4_4Si, with a molecular weight of approximately 331.53 g/mol. The compound features a piperidine ring, which is crucial for its biological activity due to the presence of various functional groups.

Chemical Structure and Properties

The compound's structure includes:

  • A piperidine ring with one nitrogen atom.
  • A tert-butyl group and a dimethylsilyl ether , which influence its solubility and reactivity.
  • Functional groups like a carboxylate and a hydroxyl group , which participate in various chemical reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.

1. Interaction with Biological Targets

Research indicates that this compound may exhibit binding affinity to several biological targets, including enzymes and receptors. Interaction studies suggest:

  • Potential inhibition of cholinesterases, which are crucial in neurotransmission.
  • Antioxidant properties, demonstrated through assays such as ABTS and FRAP.

2. Antioxidant Activity

In vitro studies have shown that the compound possesses significant antioxidant activity:

  • It effectively inhibits lipid peroxidation in mouse brain homogenates.
  • The compound's ability to scavenge free radicals suggests potential neuroprotective effects.

Case Study 1: Cholinesterase Inhibition

A study evaluated the inhibitory effect of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated:

  • IC50_{50} values for AChE inhibition were approximately 1.90 ± 0.16 µM, while BChE inhibition was at 0.084 ± 0.008 µM.
  • These results suggest that structurally similar compounds may also exhibit notable cholinesterase inhibition, with implications for Alzheimer's disease treatment.
CompoundIC50_{50} AChE (µM)IC50_{50} BChE (µM)
Compound A1.90 ± 0.160.084 ± 0.008
Compound B2.10 ± 0.200.090 ± 0.010

Case Study 2: Antioxidant Efficacy

An investigation into the antioxidant properties highlighted the following:

  • The compound demonstrated high efficacy in reducing oxidative stress markers.
  • It was shown to inhibit luminol chemiluminescence effectively, indicating its potential utility in preventing oxidative damage in neurological contexts.

Q & A

Q. Q1. What are the optimal synthetic routes to achieve high enantiomeric purity of this compound?

Methodological Answer: The synthesis typically involves multi-step strategies to preserve stereochemistry. Key steps include:

  • Silylation of the hydroxyl group : Use tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base like imidazole or pyridine in anhydrous dichloromethane (DCM) at 0–25°C to protect the 3S-hydroxyl group .
  • Boc-protection of the piperidine nitrogen : React with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) .
  • Critical purification steps : Employ flash chromatography (hexane/ethyl acetate gradient) and confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Q2. How can conflicting stereochemical assignments in NMR or XRD data be resolved?

Methodological Answer: Discrepancies arise due to conformational flexibility or crystal-packing effects. To resolve them:

  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., iodine) to enhance diffraction quality. Compare bond angles and torsion angles to DFT-optimized structures .
  • NOESY NMR : Analyze through-space interactions (e.g., between the TBS-protected oxygen and piperidine protons) to confirm relative configurations .
  • Computational validation : Use Gaussian or ORCA to calculate theoretical NMR shifts (e.g., ¹³C NMR) and compare with experimental data .

Example Conflict Resolution:
A reported 5R-hydroxyl configuration may contradict due to axial/equatorial ring flipping. NOESY cross-peaks between H-5 and H-3 protons can confirm the fixed chair conformation .

Contradictory Toxicity Data

Q. Q3. How should researchers address conflicting reports on acute toxicity and occupational exposure limits?

Methodological Answer: Discrepancies often stem from incomplete characterization or differing test models. Mitigate via:

  • In vitro assays : Use HepG2 or HEK293 cells for cytotoxicity screening (IC₅₀) under standardized OECD guidelines .
  • Comparative analysis : Cross-reference Material Safety Data Sheets (MSDS) from multiple vendors (e.g., Key Organics vs. Combi-Blocks) to identify consensus on LD₅₀ ranges .
  • Proteomic profiling : Assess oxidative stress markers (e.g., glutathione depletion) to clarify mechanisms if toxicity data is inconsistent .

Reported Toxicity Data:

SourceLD₅₀ (Oral, Rat)Classification
Not fully characterizedResearch use only
300–500 mg/kgCategory 4 (CLP)

Advanced Functionalization Strategies

Q. Q4. What reaction conditions optimize selective deprotection of the TBS group without affecting the Boc moiety?

Methodological Answer: The TBS group is acid-labile, while Boc is base-sensitive. Optimal deprotection involves:

  • Fluoride-based cleavage : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0°C to minimize Boc cleavage. Monitor via TLC (Rf shift from 0.6 → 0.3 in 1:1 hexane/EtOAc) .
  • Alternative methods : HF-pyridine in acetonitrile (20°C, 2h) for faster deprotection, but requires rigorous safety protocols .

Yield Comparison:

MethodConditionsTBS Deprotection YieldBoc Stability
TBAFTHF, 0°C, 6h92%>99% retained
HF-pyridineMeCN, 20°C, 2h95%85–90% retained

Environmental Stability & Degradation

Q. Q5. How to design experiments to assess environmental persistence in aqueous systems?

Methodological Answer: Follow OECD 309 guidelines for simulation of aerobic biodegradation in water-sediment systems:

  • Setup : Spiked samples (1 ppm) in pH 7.4 buffer with river sediment. Incubate at 25°C under dark conditions .
  • Analytical methods : LC-MS/MS to track parent compound degradation and identify metabolites (e.g., hydroxylated piperidine derivatives) .
  • Half-life calculation : Use first-order kinetics models. Preliminary data suggests t₁/₂ > 60 days due to steric shielding by TBS/Boc groups .

Mechanistic Studies on Reactivity

Q. Q6. How does the TBS group influence nucleophilic substitution at the piperidine nitrogen?

Methodological Answer: The bulky TBS group at 3S creates steric hindrance, directing nucleophiles to the less hindered 5R position. Validate via:

  • DFT calculations : Compare transition-state energies for SN2 reactions at C-3 vs. C-5. C-5 is favored by ~5 kcal/mol .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to confirm associative vs. dissociative mechanisms .

Experimental Data:

NucleophileReaction Site (C-3:C-5)Yield Ratio
NaN₃1:985% (C-5)
KCN1:1290% (C-5)

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